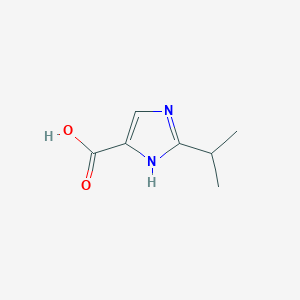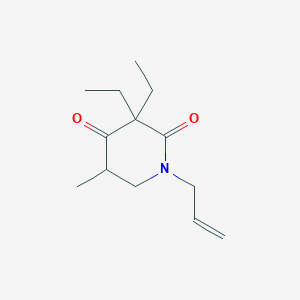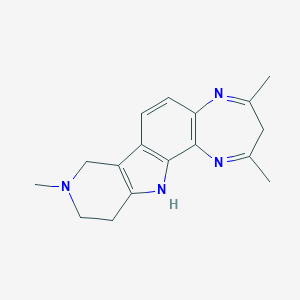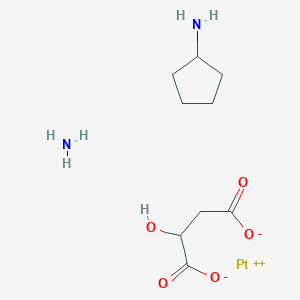
Cycloplatam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloplatam is a platinum-based compound that has been extensively studied for its potential applications in cancer therapy. It is a cyclic platinum complex that has a unique structure and mechanism of action, which makes it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of Cycloplatam is different from other platinum-based drugs. It binds to DNA and forms interstrand crosslinks, which prevent the replication of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. The unique structure of Cycloplatam allows it to bind to DNA in a different way than other platinum-based drugs, which may contribute to its effectiveness against a wide range of cancer cell lines.
Biochemische Und Physiologische Effekte
Cycloplatam has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. In vivo studies have shown that Cycloplatam has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cycloplatam for lab experiments is its unique structure and mechanism of action. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other platinum-based drugs. It also has low toxicity and is well-tolerated by animals, which makes it a promising candidate for further preclinical studies.
One limitation of Cycloplatam for lab experiments is its cost and availability. It is a relatively new compound, and it may be difficult to obtain in large quantities for use in experiments. It also requires specialized equipment and expertise for synthesis and characterization, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on Cycloplatam. One area of research is the development of new formulations and delivery methods for the compound. This could include the use of nanoparticles or targeted drug delivery systems to improve its efficacy and reduce toxicity.
Another area of research is the combination of Cycloplatam with other drugs or therapies. It has been shown to be effective in combination with other platinum-based drugs, as well as with radiation therapy and immunotherapy. Further research is needed to determine the optimal combinations and dosages for these therapies.
Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Cycloplatam in humans. These studies will be critical for the development of new cancer therapies that can improve patient outcomes and quality of life.
Conclusion:
Cycloplatam is a promising new compound that has unique properties and potential applications in cancer therapy. Its unique structure and mechanism of action make it a promising candidate for further preclinical and clinical studies. While there are still limitations and challenges to overcome, the future directions for research on Cycloplatam are promising and could lead to the development of new cancer therapies that can improve patient outcomes and quality of life.
Synthesemethoden
The synthesis of Cycloplatam involves the reaction of cisplatin with a cyclic amine ligand. The resulting complex has a unique structure that is different from other platinum-based drugs. The synthesis method has been optimized to produce high yields of the compound, and it has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Cycloplatam has been studied for its potential applications in cancer therapy. It has been shown to be effective against a wide range of cancer cell lines, including ovarian, breast, lung, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to other platinum-based drugs, such as cisplatin.
Eigenschaften
CAS-Nummer |
109837-67-4 |
|---|---|
Produktname |
Cycloplatam |
Molekularformel |
C9H18N2O5Pt |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |
InChI |
InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
OPWOOOGFNULJAQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Kanonische SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Synonyme |
ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



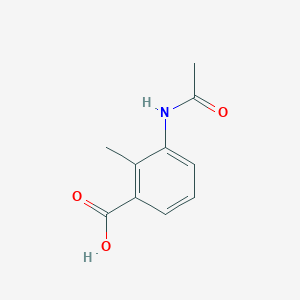
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
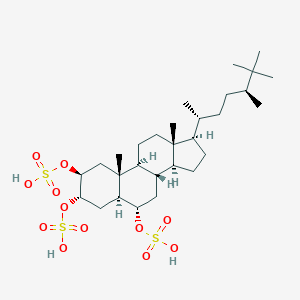
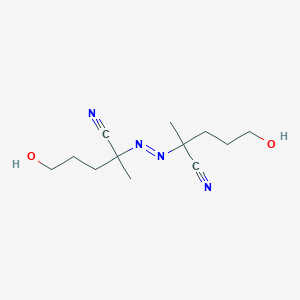
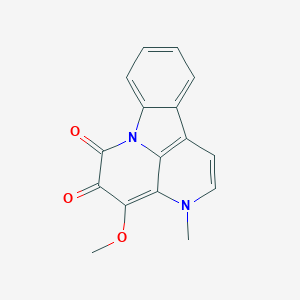
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
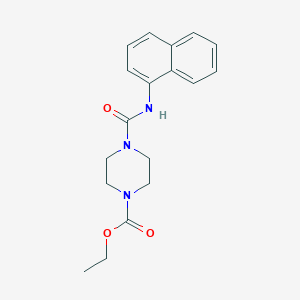
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

